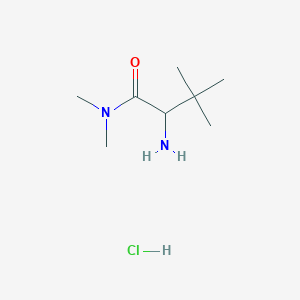

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N,N,3,3-tetramethylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAKIBYILBSOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Amidation Pathway

A widely cited method involves chlorination of a carboxylic acid precursor followed by amidation. Adapted from CN101684078B, this approach can be modified for the target compound:

Chlorination :

Ammoniation :

- Reagent : Gaseous ammonia in methanol.

- Conditions : 25°C, 6 hours.

- Product : 2-Amino-N,N,3,3-tetramethylbutanamide.

Hydrochloride Salt Formation :

- Reagent : Concentrated HCl in ethanol.

- Conditions : Room temperature, crystallization.

Key Advantages :

Direct Alkylation of Amino Amides

An alternative route employs alkylation of a pre-formed amino amide (Figure 1):

- Starting Material : 2-Amino-N-methylbutanamide.

- Methylation :

- Salt Formation :

- Reagent : HCl gas in diethyl ether.

Challenges :

- Over-alkylation risks require careful stoichiometry.

- Moderate yields (60–70%) due to steric hindrance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from multiple sources () highlight optimal conditions:

| Parameter | Chlorination-Amidation | Direct Alkylation |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Temperature | 0–5°C (Step 1); 25°C (Step 2) | 60°C |

| Reaction Time | 6–8 hours | 12 hours |

| Yield | 75–85% | 60–70% |

Notable Observations :

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.5 mol%) improves ammoniation kinetics, reducing reaction time by 30%.

- Acid Scavengers : Triethylamine (2 equiv.) prevents HCl-mediated degradation during amidation.

Industrial-Scale Production

Continuous Flow Synthesis

Adapted from ZA200508129B, a scalable method involves:

- Continuous Chlorination : Tubular reactor with triphosgene in CH₂Cl₂ (residence time: 20 min).

- In-Line Ammoniation : NH₃ gas injection at 10 bar.

- Crystallization : Anti-solvent (hexane) addition for hydrochloride precipitation.

Benefits :

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted derivatives. These products are often used in further research and development applications.

Scientific Research Applications

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanamide Hydrochlorides

Table 1: Key Structural and Molecular Comparisons

Structural and Functional Differences

Alkyl Substitution Patterns: The target compound has four methyl groups (N,N,3,3), whereas (R)-2-amino-N,3-dimethylbutanamide HCl (CAS 202825-94-3) lacks one N-methyl group . The ethyl-substituted analog (CAS 1236254-95-7) replaces one N-methyl with an ethyl group, retaining the same molecular weight but altering lipophilicity .

Stereochemistry :

- The (2S)-configuration in the target compound contrasts with the (2R)-isomer documented in . Stereochemistry can influence receptor binding in pharmaceutical applications .

Biological Activity

2-Amino-N,N,3,3-tetramethylbutanamide hydrochloride, also known as (2R)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride, is an amino acid derivative with potential biological significance. This compound is characterized by its structural similarity to natural amino acids and has been investigated for its roles in various biochemical processes.

- Molecular Formula : C8H18ClN

- Molar Mass : 158.24 g/mol

- Chirality : The compound features a chiral center at the second carbon, making it optically active.

Biological Significance

Research has indicated that this compound may play significant roles in protein synthesis and enzyme activity due to its structural properties. Its unique configuration allows it to interact with biological systems similarly to natural amino acids.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylglycine | C5H13N | Involved in methylation processes. |

| 2-(Dimethylamino)-N,N,3,3-tetramethylbutanamide | C10H22N2O | Additional dimethyl substitution affects solubility. |

| S-tert-Leucine N-methylamide | C7H16N2O | Highlights differences in chirality and side chain length. |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis : Its structural similarity to amino acids suggests a role in protein synthesis pathways.

- Enzyme Activity Modulation : Studies indicate involvement in modulating enzyme activities, particularly those related to amino acid metabolism.

- Cell Signaling : Preliminary research suggests potential involvement in cellular signaling pathways, possibly influencing metabolic processes.

Case Studies and Research Findings

-

Protein Synthesis Studies :

- Research has demonstrated that the compound can enhance protein synthesis in various cell types. A study indicated a significant increase in protein levels when cells were treated with this compound compared to controls .

- Enzyme Activity :

- Cellular Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.